

# **RO5353 CAS number and molecular weight**

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An In-depth Technical Guide to RO5353: A Potent p53-MDM2 Inhibitor

This technical guide provides a comprehensive overview of **RO5353**, a potent and orally active small-molecule inhibitor of the p53-MDM2 interaction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, mechanism of action, and relevant experimental methodologies.

## **Core Compound Data**

**RO5353** has been identified as a promising candidate for cancer therapy due to its ability to reactivate the p53 tumor suppressor pathway.[1][2] The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	1360821-61-9	[3]
Molecular Weight	619.53 g/mol	[3]
Chemical Formula	C29H29Cl2FN4O4S	[3]
IC50 (MDM2)	7 nM	[4]

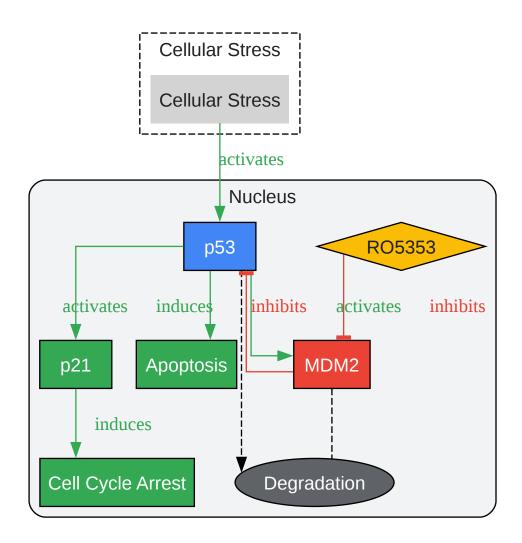
# **Mechanism of Action: p53-MDM2 Signaling Pathway**

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress.[1][5] In many cancers with wild-type p53, its function is



inhibited by the Murine Double Minute 2 (MDM2) protein, which binds to p53 and promotes its degradation.[1][5]

**RO5353** is a potent antagonist of the p53-MDM2 interaction.[1][3] By binding to MDM2, **RO5353** blocks the p53-MDM2 interaction, leading to the stabilization and activation of p53. This reactivation of the p53 pathway can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic strategy.[1][4]



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Caption: p53-MDM2 signaling pathway and the inhibitory action of RO5353.

## **Experimental Protocols**



The characterization of **RO5353** involves several key in vitro and in vivo experiments. Detailed methodologies for these assays are outlined below.

### **In Vitro Assays**

HTRF Biochemical Binding Affinity Assay This assay is used to determine the binding affinity of **RO5353** to MDM2.

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence resonance energy transfer (FRET)-based technology. The assay measures the interaction between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).
- Methodology:
  - Recombinant MDM2 protein tagged with a donor fluorophore and a p53-derived peptide tagged with an acceptor fluorophore are used.
  - **RO5353** at varying concentrations is incubated with the tagged MDM2 and p53 peptide.
  - The HTRF signal is measured using a plate reader. Inhibition of the p53-MDM2 interaction by RO5353 leads to a decrease in the FRET signal.
  - IC50 values are calculated from the dose-response curves.

MTT Cellular Antiproliferative Assays This assay assesses the effect of **RO5353** on the proliferation of cancer cell lines.

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
  colorimetric assay that measures cellular metabolic activity. Viable cells with active
  metabolism convert MTT into a purple formazan product.
- Methodology:
  - Cancer cell lines with wild-type p53 (e.g., SJSA, HCT116, RKO) and mutant p53 (e.g., SW480, MDA-MB-435) are seeded in 96-well plates.[1]
  - Cells are treated with a range of concentrations of RO5353 for a specified period (e.g., 72 hours).



- MTT reagent is added to each well and incubated to allow formazan formation.
- The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Human Liver Microsomal Stability Assay This assay evaluates the metabolic stability of **RO5353** in the liver.

- Principle: The assay measures the rate at which the compound is metabolized by liver microsomes, which contain key drug-metabolizing enzymes.
- · Methodology:
  - RO5353 is incubated with human liver microsomes and NADPH (as a cofactor) at 37°C.
  - Aliquots are taken at various time points and the reaction is quenched.
  - The concentration of the remaining RO5353 is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
  - The rate of disappearance of the compound is used to calculate its intrinsic clearance.

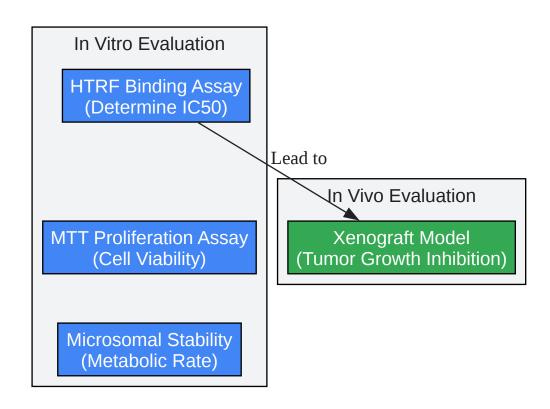
### In Vivo Assays

Xenograft Animal Model This model is used to evaluate the in vivo efficacy of **RO5353** in a living organism.

- Principle: Human tumor cells are implanted into immunocompromised mice, which then develop tumors. The effect of the drug on tumor growth is monitored.
- Methodology:
  - Nude mice are subcutaneously implanted with a human cancer cell line, such as SJSA1 osteosarcoma cells.[1][5]



- Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
- RO5353 is administered orally at different doses (e.g., 3 mg/kg and 10 mg/kg, once daily).
   [1][5]
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.[1]
   [5]



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Caption: General experimental workflow for the evaluation of **RO5353**.

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#### References

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